Ethyl (R)-nipecotate L-tartrate chemical properties
Ethyl (R)-nipecotate L-tartrate chemical properties
An In-depth Technical Guide to Ethyl (R)-nipecotate L-tartrate: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl (R)-nipecotate L-tartrate, a critical chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, stereospecific synthesis, analytical methodologies, and applications that underscore its significance in the synthesis of complex active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of a Chiral Intermediate
Ethyl (R)-nipecotate L-tartrate is the diastereomeric salt formed between the (R)-enantiomer of ethyl nipecotate (ethyl piperidine-3-carboxylate) and L-(+)-tartaric acid. Its primary role in the pharmaceutical industry is to serve as a stable, crystalline, and enantiomerically pure source of (R)-ethyl nipecotate.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, and controlling its stereochemistry at the C3 position is crucial for achieving the desired pharmacological activity and minimizing off-target effects of many drugs, particularly those targeting the central nervous system (CNS).[3][4]
The use of the L-tartrate salt is a classic and highly effective chemical resolution strategy. It converts a liquid, racemic mixture of ethyl nipecotate into a solid, diastereomeric salt that can be easily isolated and purified, providing a reliable and scalable pathway to the desired (R)-enantiomer.[5] This guide will elucidate the technical details that make this compound a cornerstone for asymmetric synthesis.
Chemical Identity and Physicochemical Properties
The compound is a salt composed of two chiral molecules: ethyl (3R)-piperidine-3-carboxylate and (2R,3R)-2,3-dihydroxybutanedioic acid (L-tartaric acid).[6] This specific pairing results in a stable, crystalline solid, which is a significant advantage over the free base, ethyl nipecotate, which is often a liquid or oil.[3]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate | [6] |
| Synonyms | (R)-3-Piperidinecarboxylic Acid Ethyl Ester L-Tartrate, (R)-nipecotate,L-tartrate | [5][7] |
| CAS Number | 167392-57-6 | [6][7] |
| Molecular Formula | C₁₂H₂₁NO₈ | [6][7] |
| Molecular Weight | 307.30 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [1][5][8] |
| Melting Point | 157-159 °C | [5][7] |
| Solubility | Soluble in water and methanol | [5][7] |
| Specific Optical Rotation | [α]²⁰/D +10° (c=5 in H₂O) |[7] |
Spectroscopic Profile
A comprehensive structural analysis is critical for quality control. While raw spectral data is instrument-dependent, the expected characteristic signals are derived from its molecular structure.
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¹H NMR (Proton NMR): The spectrum will show characteristic peaks for the ethyl ester group (a triplet and quartet), multiple overlapping signals in the aliphatic region for the piperidine ring protons, and distinct signals for the methine protons of the L-tartrate counterion. The amine proton (N-H) may appear as a broad singlet.
-
¹³C NMR (Carbon NMR): Key signals include the carbonyl carbon of the ester at ~170-175 ppm, carbons of the ethyl group, aliphatic carbons of the piperidine ring, and the carboxyl and hydroxylated carbons of the tartrate. The presence of two distinct sets of signals corresponding to the nipecotate cation and the tartrate anion confirms the salt's composition.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band for the O-H and N-H stretching vibrations. A prominent peak for the ester carbonyl (C=O) stretch will be present around 1730-1750 cm⁻¹. Additional signals corresponding to C-O and C-N stretching will also be visible, confirming the functional groups.[6]
-
Mass Spectrometry (MS): Under appropriate ionization conditions (e.g., ESI+), the mass spectrum will show a primary peak corresponding to the molecular ion of the ethyl (R)-nipecotate free base [M+H]⁺.
Synthesis via Chiral Resolution: A Self-Validating System
The industrial synthesis of Ethyl (R)-nipecotate L-tartrate relies on the classical resolution of racemic ethyl nipecotate. This process leverages the principles of diastereomeric salt formation to separate the (R) and (S) enantiomers.
Causality Behind the Method
The choice of L-(+)-tartaric acid as a resolving agent is strategic.[2] As a readily available and inexpensive chiral acid, it reacts with the basic amine of racemic ethyl nipecotate to form two diastereomeric salts: [(R)-nipecotate:(L)-tartrate] and [(S)-nipecotate:(L)-tartrate]. These diastereomers possess different spatial arrangements and, critically, different physical properties, most notably their solubility in a given solvent system. By carefully selecting the solvent (often an alcohol-water mixture), conditions can be optimized so that one diastereomer—in this case, the desired Ethyl (R)-nipecotate L-tartrate—is significantly less soluble and preferentially crystallizes out of the solution.[9] This precipitation leaves the more soluble (S)-nipecotate salt in the mother liquor.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Reaction Setup: To a stirred solution of racemic ethyl nipecotate in a suitable solvent (e.g., aqueous ethanol), add an equimolar amount of L-(+)-tartaric acid.[2]
-
Crystallization: Heat the mixture to ensure complete dissolution, then slowly cool to allow for the selective precipitation of the less soluble diastereomeric salt, Ethyl (R)-nipecotate L-tartrate. The cooling rate is critical for obtaining high purity and good crystal morphology.
-
Isolation: Isolate the precipitated solid by filtration.
-
Purification: Wash the filter cake with a cold solvent to remove residual mother liquor containing the soluble (S)-enantiomer salt.
-
Drying: Dry the purified solid under vacuum to yield enantiomerically enriched Ethyl (R)-nipecotate L-tartrate. The enantiomeric excess (e.e.) of the product should be confirmed by chiral HPLC.
Workflow Diagram: Chiral Resolution Process
Caption: Chiral resolution workflow for isolating the target (R)-enantiomer.
Analytical Quality Control: Ensuring Purity
Rigorous analytical testing is essential to confirm both chemical and stereochemical purity. High-Performance Liquid Chromatography (HPLC) is the primary technique employed.[10]
Method 1: Chemical Purity by Reverse-Phase HPLC
This method quantifies the analyte and any process-related impurities.
-
Column: C18 stationary phase (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection, typically in the range of 210-220 nm where the ester chromophore absorbs.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision to be considered trustworthy.
Method 2: Enantiomeric Purity by Chiral HPLC
This is the most critical test to determine the success of the resolution. It separates the (R) and (S) enantiomers.[9]
-
Principle: The separation is achieved on a chiral stationary phase (CSP), often based on immobilized polysaccharides like amylose or cellulose.[9] The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times.
-
Column: A commercially available chiral column (e.g., Chiralpak series).[10]
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.[9]
-
Detection: UV detection.
-
Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100.
Analytical Workflow Diagram
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